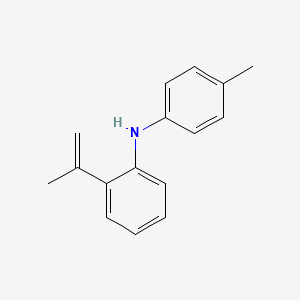![molecular formula C10H5F9O B14209916 [2,4,6-Tris(trifluoromethyl)phenyl]methanol CAS No. 833447-95-3](/img/structure/B14209916.png)
[2,4,6-Tris(trifluoromethyl)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,4,6-Tris(trifluoromethyl)phenyl]methanol is an organic compound characterized by the presence of three trifluoromethyl groups attached to a phenyl ring, with a methanol group (-CH2OH) attached to the central carbon atom. This compound is known for its unique electronic properties and high stability, making it a valuable substance in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2,4,6-Tris(trifluoromethyl)phenyl]methanol typically involves the reaction of 1,3,5-tris(trifluoromethyl)benzene with butyl-lithium in an ether/hexane mixture. The reaction is carried out at low temperatures and results in the formation of 2,4,6-tris(trifluoromethyl)phenyl-lithium, which is then treated with formaldehyde to yield the desired methanol derivative .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of trifluoromethyl-substituted benzaldehydes or benzoic acids.
Reduction: Formation of trifluoromethyl-substituted phenylmethanes.
Substitution: Formation of trifluoromethyl-substituted phenyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
[2,4,6-Tris(trifluoromethyl)phenyl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique electronic properties
Wirkmechanismus
The mechanism of action of [2,4,6-Tris(trifluoromethyl)phenyl]methanol involves its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity and reactivity. The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes .
Vergleich Mit ähnlichen Verbindungen
- 2,4,6-Tris(trifluoromethyl)aniline
- 2,4,6-Tris(trifluoromethyl)phenyl-lithium
- 2,4,6-Tris(trifluoromethyl)benzoic acid
Comparison: Compared to its analogs, [2,4,6-Tris(trifluoromethyl)phenyl]methanol is unique due to the presence of the methanol group, which imparts distinct reactivity and solubility properties. The trifluoromethyl groups contribute to its high stability and electron-withdrawing characteristics, making it a valuable compound in various applications .
Eigenschaften
CAS-Nummer |
833447-95-3 |
|---|---|
Molekularformel |
C10H5F9O |
Molekulargewicht |
312.13 g/mol |
IUPAC-Name |
[2,4,6-tris(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C10H5F9O/c11-8(12,13)4-1-6(9(14,15)16)5(3-20)7(2-4)10(17,18)19/h1-2,20H,3H2 |
InChI-Schlüssel |
NVMWRUNYOVGWKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C(F)(F)F)CO)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


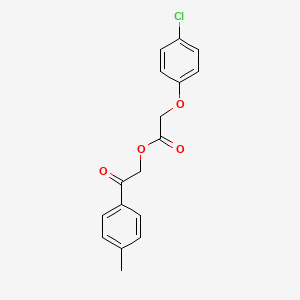
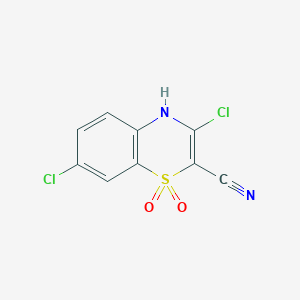
![1-[[Ethoxy(nonyl)phosphoryl]oxymethyl]-3-phenoxybenzene](/img/structure/B14209843.png)
![(4S)-4-Methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14209852.png)
![3-Methyl-5-(1,2-oxazol-5-yl)-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14209857.png)
![3-{[1-Phenyl-1-(2H-tetrazol-5-yl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14209869.png)
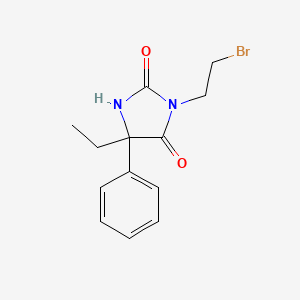
![Tributyl[(2-methylcyclohept-1-EN-1-YL)oxy]stannane](/img/structure/B14209881.png)
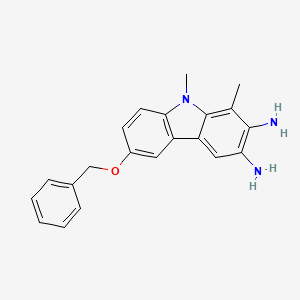
![1H-Indole, 3-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14209892.png)
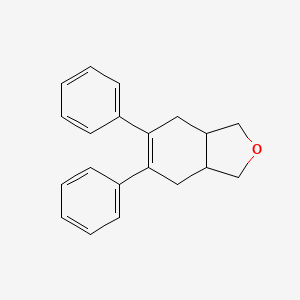

![(2S)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one](/img/structure/B14209915.png)
